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Compound of Interest

Compound Name: Bamocaftor Potassium

Cat. No.: B15570848

Bamocaftor Potassium: A Technical Overview of
a Novel CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamocaftor potassium, also known as VX-659 potassium, is a next-generation corrector of
the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for the
treatment of cystic fibrosis (CF), it is designed to address the underlying cellular defect caused
by specific mutations in the CFTR gene, most notably the F508del mutation. This document
provides a comprehensive technical guide on the chemical structure, properties, mechanism of
action, and clinical evaluation of Bamocaftor potassium, intended for professionals in the field
of drug development and CF research.

Chemical Structure and Properties

Bamocaftor potassium is the potassium salt of Bamocaftor. Its chemical and physical
properties are summarized in the tables below.

Chemical Identity
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Identifier Value

potassium;benzenesulfonyl-[6-[3-[2-[1-

(trifluoromethyl)cyclopropyllethoxy]pyrazol-1-

IUPAC Name _ o o
yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-
3-carbonyllazanide

Synonyms Bamocaftor potassium, VX-659 potassium

Molecular Formula C28H31F3KN504S[1]

Molecular Weight 629.74 g/mol [1]

CAS Number 2204245-47-4

Physicochemical Properties

Property Value Source

Solubility Soluble in DMSO. Inferred from multiple sources
pKa (Strongest Acidic) 4.21 (Predicted) DrugBank

pKa (Strongest Basic) 1.31 (Predicted) DrugBank

) ) Not available in the searched
Melting Point ) -
literature.

Mechanism of Action

Bamocaftor is a CFTR protein corrector. In cystic fibrosis patients with the F508del mutation,
the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell
surface to function as a chloride channel. Bamocaftor acts by a distinct mechanism to correct
this misfolded protein, facilitating its processing and trafficking to the cell membrane.[2]

This mechanism is additive to that of other correctors like tezacaftor, suggesting they bind to
different sites on the CFTR protein.[3] By increasing the amount of functional CFTR protein at
the cell surface, Bamocatftor, as part of a triple-combination therapy with a potentiator (like
ivacaftor) and another corrector, leads to enhanced chloride transport.[2]
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Caption: Bamocaftor's role in the CFTR correction pathway.

Clinical Efficacy and Safety
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Bamocaftor (VX-659) has been evaluated in Phase 1, 2, and 3 clinical trials as part of a triple-
combination therapy with tezacaftor and ivacaftor. These trials have demonstrated significant
improvements in lung function for CF patients with at least one F508del mutation.

: f Clinical Trial F Its (ppEEV1)

Mean Absolute

Patient Treatment
. . Improvement p-value Reference
Population Regimen .
in ppFEV1
F508del/Minimal VX-659 + 14.0 percentage
Function (MF) Tezacaftor + points (vs. <0.0001
Mutation Ivacaftor placebo)
- Upto 13.3
F508del/Minimal VX-659 +
_ percentage
Function (MF) Tezacaftor + _ . <0.001
) points (within-
Mutation Ivacaftor
group)
10.0 percentage
F508del VX-659 added to )
points (vs.
Homozygous Tezacaftor + <0.0001
placebo +
(FIF) Ivacaftor
Tez/lva)
F508del VX-659 added to 9.7 percentage
Homozygous Tezacaftor + points (within- <0.001

(F/F)

lvacaftor

group)

The triple-combination regimen including Bamocatftor was generally well-tolerated, with most
adverse events being mild to moderate in severity.

Experimental Protocols

Detailed experimental protocols for the characterization of CFTR modulators like Bamocaftor
are often proprietary. However, based on published research and established methodologies,
representative protocols for key in vitro assays are provided below.

Ussing Chamber Assay for CFTR Function
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This protocol is designed to measure CFTR-mediated chloride transport in primary human
bronchial epithelial (HBE) cells.

Culture HBE cells on permeable supports

Incubate with Bamocaftor (e.g., 1 pM) +

Tezacaftor (e.g., 18 uM) for 24-48h

Mount cell monolayers in Ussing chambers

'

Bathe in physiological solutions, clamp voltage to 0 mV

'

Add Forskolin to activate CFTR

'

Add Ivacaftor (e.g., 1 UM) to potentiate channel gating

Add CFTR inhibitor to confirm specificity

Measure change in short-circuit current (Isc)

Click to download full resolution via product page

Caption: Workflow for Ussing chamber experiments.
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o Cell Culture: Culture primary HBE cells heterozygous or homozygous for the F508del
mutation on permeable supports until a differentiated, polarized monolayer is formed.

e Pre-treatment: Incubate the cell monolayers with Bamocaftor (e.g., 1 uM) in combination with
tezacaftor (e.g., 18 uM) for 24-48 hours to allow for CFTR correction and trafficking.

e Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the
apical and basolateral surfaces with appropriate physiological Ringer's solutions, maintained
at 37°C and bubbled with 95% 02/5% CO2.

o Electrophysiological Measurements: Clamp the transepithelial voltage to 0 mV and measure
the short-circuit current (Isc).

o CFTR Activation and Potentiation: Sequentially add a CFTR activator (e.g., forskolin) to the
apical and basolateral chambers, followed by a potentiator (e.g., ivacaftor, 1 uM) to the
apical chamber.

e Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to
confirm that the measured current is CFTR-specific.

o Data Analysis: The change in Isc following stimulation and inhibition is used to quantify the
level of CFTR-mediated chloride transport.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp can be used to study the properties of CFTR channels at the single-cell
level.
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Prepare cells expressing F508del-CFTR

(pre-treated with Bamocaftor) Prepare micropipette with intracellular solution

Form a high-resistance (GQ) seal
between pipette and cell membrane

Rupture the cell membrane to achieve
whole-cell configuration

Clamp the membrane potential at a holding potential

'

Stimulate CFTR with cAMP-elevating agents

Record CFTR-mediated currents

Click to download full resolution via product page
Caption: Logical steps in a whole-cell patch-clamp experiment.

o Cell Preparation: Use a cell line expressing F508del-CFTR or primary cells from CF patients.
Pre-treat cells with Bamocaftor and any other correctors for 24-48 hours.

» Pipette and Solutions: Fabricate glass micropipettes with a resistance of 3-5 MQ. Fill the
pipette with an intracellular solution containing ATP and GTP, and use an extracellular
solution that mimics physiological conditions.

e Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form
a gigaohm seal.
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» Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch,
achieving the whole-cell configuration.

e Recording: Clamp the cell at a holding potential (e.g., -40 mV). Perfuse the cell with a
solution containing a CAMP agonist (e.g., forskolin and genistein) to activate CFTR channels.

o Data Acquisition: Record the resulting whole-cell currents. Apply voltage steps to determine
the current-voltage (I-V) relationship of the CFTR channels.

e Analysis: Analyze the current density and gating properties of the corrected CFTR channels.

Conclusion

Bamocaftor potassium, as a component of a triple-combination therapy, represents a
significant advancement in the treatment of cystic fibrosis for patients with the F508del
mutation. Its mechanism as a next-generation corrector, which is additive to other correctors,
allows for a more effective rescue of the mutant CFTR protein. The substantial improvements
in lung function observed in clinical trials underscore the therapeutic potential of this approach.
The experimental protocols outlined here provide a framework for the continued investigation
and characterization of novel CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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